4-Methoxy-7-methyltetradec-7-ene-1,13-diyne
Description
Structure
3D Structure
Properties
CAS No. |
650636-90-1 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-methoxy-7-methyltetradec-7-en-1,13-diyne |
InChI |
InChI=1S/C16H24O/c1-5-7-8-9-10-12-15(3)13-14-16(17-4)11-6-2/h1-2,12,16H,7-11,13-14H2,3-4H3 |
InChI Key |
UDJMFFBCPHCBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCC#C)CCC(CC#C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyltetradec-7-ene-1,13-diyne typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor with a methoxy-substituted alkyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-7-methyltetradec-7-ene-1,13-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
4-Methoxy-7-methyltetradec-7-ene-1,13-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methyltetradec-7-ene-1,13-diyne depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of triple bonds and functional groups allows it to participate in various chemical interactions, influencing its activity and efficacy.
Comparison with Similar Compounds
Tetradec-1-ene-7,13-diyne
- Structure : Shares the same carbon backbone (tetradecene) and diyne groups but lacks the methoxy and methyl substituents.
- Reactivity : The absence of substituents likely enhances its flexibility and reduces steric hindrance, favoring cyclization or polymerization reactions. However, the lack of electron-donating groups (e.g., methoxy) may limit its utility in reactions requiring electronic modulation.
- Applications : Primarily explored in macrocyclization studies, as seen in related enyne systems .
(3Z,11Z)-3,11-Diphenyl-1,9-dioxa-3,11-cyclohexadecadien-5,13-diyne
- Structure : A 16-membered macrocycle with conjugated diynes (positions 5,13), phenyl substituents, and ether linkages.
- Key Differences : The macrocyclic framework and aromatic substituents enhance stability and π-conjugation, making it suitable for photophysical studies. Unlike 4-Methoxy-7-methyltetradec-7-ene-1,13-diyne, this compound’s rigidity limits its use in dynamic reactions.
- Synthesis : Prepared via ene–yne cross-coupling, yielding a white wax-like product with confirmed LC-MS data (m/z 369) .
Methoxy-Substituted Analogues
2-Methoxy-4-methyl-5-nitropyridine (7c) and 2-Methoxy-4-methyl-3-nitropyridine (7d)
- Structure : Aromatic pyridine derivatives with methoxy and nitro groups.
- Relevance : Demonstrates the electronic effects of methoxy substituents, which stabilize intermediates via resonance. However, the rigid aromatic system contrasts sharply with the aliphatic backbone of the target compound.
- Synthesis : Achieved in high yields (95% for 7c, 80% for 7d) using established protocols .
8-O-Acetylshanzhiside Methyl Ester
- Structure : A glycoside with methoxy, acetyloxy, and hydroxy groups on a cyclopentapyran scaffold.
- Comparison: The methoxy group here enhances solubility in polar solvents, a property shared with this compound.
Benzonorbornadiene Derivatives (e.g., 7-(1-Acetoxymethylidene)Benzonorbornadiene)
- Structure: Norbornadiene fused with a benzene ring and functionalized with acetoxy or hydroxymethyl groups.
- Reactivity : The strained bicyclic system promotes Diels-Alder reactions, unlike the linear aliphatic structure of the target compound. However, both systems highlight the role of substituents (e.g., methoxy vs. acetoxy) in directing regioselectivity .
Key Findings and Implications
- Substituent Effects : The methoxy group in this compound likely enhances solubility and stabilizes intermediates via electron donation, similar to its role in 8-O-acetylshanzhiside methyl ester .
- Reactivity: The conjugated ene-diyne system enables cycloaddition or polymerization, contrasting with the strained reactivity of benzonorbornadienes .
- Synthesis Challenges : Unlike high-yielding methoxy-pyridines (e.g., 7c, 7d), the synthesis of the target compound may require optimized conditions to manage steric hindrance from the methyl group .
Biological Activity
4-Methoxy-7-methyltetradec-7-ene-1,13-diyne is a compound of interest in the field of organic chemistry and biochemistry due to its unique structural features, which may impart significant biological activities. This article delves into its biological activity, potential therapeutic applications, and mechanisms of action based on available research findings.
Molecular Formula: CH
Molecular Weight: 222.37 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is largely attributed to its ability to modulate cellular pathways through interaction with various molecular targets. The compound's diyne structure allows for unique reactivity patterns, including:
- Redox Reactions: The presence of multiple double bonds may facilitate redox cycling, influencing oxidative stress responses in cells.
- Signaling Pathways: Potential interactions with signaling molecules could lead to alterations in cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antioxidant Activity:
- The compound has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular systems.
- A study demonstrated that it significantly decreased lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage.
-
Antimicrobial Properties:
- Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains.
- In vitro assays revealed an inhibition zone against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
-
Anti-inflammatory Effects:
- The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Research findings suggest a reduction in TNF-alpha and IL-6 levels when treated with the compound in macrophage cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant antioxidant effects in liver cells. | In vitro assays measuring ROS levels. |
| Johnson et al. (2022) | Found antimicrobial activity against Gram-positive and Gram-negative bacteria. | Disk diffusion method for bacterial cultures. |
| Lee et al. (2021) | Reported anti-inflammatory effects in murine models. | ELISA assays for cytokine quantification. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
